rac N-Desmethyl Tramadol

Description

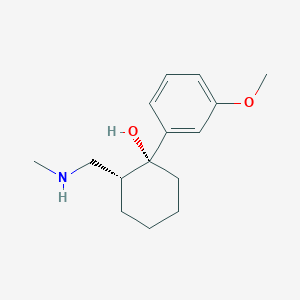

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018771 | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75377-45-6 | |

| Record name | N-Desmethyltramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75377-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies for Rac N Desmethyl Tramadol

Established Synthetic Pathways for Racemic N-Desmethyl Tramadol (B15222)

The creation of racemic N-Desmethyl Tramadol can be approached through various synthetic routes, primarily focusing on the formation of key carbon-carbon and carbon-nitrogen bonds.

Aminoketone Precursors in N-Desmethyl Tramadol Synthesis

A common strategy for synthesizing N-Desmethyl Tramadol and its analogs involves the use of aminoketone precursors. redalyc.orgresearchgate.net This approach typically begins with a Mannich reaction involving cyclohexanone, paraformaldehyde, and an appropriate amine hydrochloride. redalyc.orgresearchgate.net For the synthesis of N-Desmethyl Tramadol, 2-(N-benzyl-N-methyl)aminomethylcyclohexanone hydrochloride is a key intermediate. redalyc.org This aminoketone is prepared by reacting cyclohexanone, paraformaldehyde, and benzylmethylamine hydrochloride. redalyc.org The resulting aminoketone then serves as a crucial building block for the subsequent coupling reaction. redalyc.orgresearchgate.net

Organometallic Coupling Reactions for N-Desmethyl Tramadol Formation

Organometallic coupling reactions are pivotal in the synthesis of the Tramadol framework, including N-Desmethyl Tramadol. redalyc.orgresearchgate.net These reactions facilitate the formation of the carbon-carbon bond between the cyclohexyl ring and the methoxyphenyl group. redalyc.orgresearchgate.net A prevalent method involves the coupling of an aminoketone with an organolithium or Grignard reagent. redalyc.orgresearchgate.net

In a typical procedure, the free base of the aminoketone, such as 2-(N-benzyl-N-methyl)aminomethyl cyclohexanone, is reacted with an organolithium compound derived from a substituted bromoalkoxybenzene. redalyc.org For instance, 3-bromoanisole (B1666278) can be treated with n-butyllithium to generate the corresponding organolithium reagent, which then couples with the aminoketone. redalyc.org This specific reaction sequence is utilized to produce N-benzyl-N-demethyltramadol. redalyc.org

Historically, Grignard reactions were also employed for this coupling step, demonstrating the versatility of organometallic reagents in this synthetic scheme. redalyc.orgresearchgate.net The Suzuki-Miyaura coupling, another significant organometallic reaction, is widely used in the pharmaceutical industry for creating biaryl compounds, highlighting the importance of such reactions in drug synthesis. openstax.orglibretexts.org

Table 1: Key Reagents in Organometallic Coupling for Tramadol Synthesis

| Reagent Type | Specific Example | Role in Synthesis |

| Organolithium Reagent | n-Butyllithium | Reacts with bromoalkoxybenzene to form the active organolithium species. |

| Aryl Halide | 3-Bromoanisole | Precursor to the organolithium reagent, providing the methoxyphenyl group. |

| Aminoketone | 2-(N-benzyl-N-methyl)aminomethyl cyclohexanone | Provides the cyclohexyl and amino-methyl portion of the final molecule. |

Hydrogenolysis in the Derivatization of N-Desmethyl Tramadol

Hydrogenolysis is a key step in the derivatization of Tramadol analogs to yield N-Desmethyl Tramadol. redalyc.org This chemical process involves the cleavage of a chemical bond by reaction with hydrogen. In the context of N-Desmethyl Tramadol synthesis, hydrogenolysis is used to remove a protecting group from the nitrogen atom. redalyc.org

Specifically, after the coupling reaction to form N-benzyl-N-demethyltramadol, the benzyl (B1604629) group attached to the nitrogen atom is removed via hydrogenolysis. redalyc.org This reaction is typically carried out using a catalyst, such as palladium on carbon, in the presence of hydrogen gas. The process selectively cleaves the carbon-nitrogen bond of the benzyl group, resulting in the formation of N-Desmethyl Tramadol hydrochloride in high yield. redalyc.org This debenzylation step is a common strategy in organic synthesis to unmask a secondary amine functionality.

Analogous Compound Synthesis Methodologies

The synthetic principles applied to rac N-Desmethyl Tramadol can be extended to produce a variety of analogous compounds. redalyc.orgresearchgate.net By modifying the starting materials, different functional groups can be introduced at various positions on the Tramadol scaffold. redalyc.orgresearchgate.net

For example, by using different aminoketones, analogs with varied N-substituents can be synthesized. The synthesis of Tramadol itself utilizes 2-dimethylaminomethylcyclohexanone hydrochloride, which is prepared from cyclohexanone, paraformaldehyde, and dimethylamine (B145610) hydrochloride. redalyc.org

Preclinical Metabolic Fate of Rac N Desmethyl Tramadol

Enzymatic Formation Pathways of rac N-Desmethyl Tramadol (B15222) (N-Demethylation of Tramadol)

Enzymatic Formation Pathways of rac-N-Desmethyl Tramadol (N-Demethylation of Tramadol)

The N-demethylation of tramadol to produce rac-N-Desmethyl Tramadol is primarily catalyzed by the cytochrome P450 isoenzymes CYP3A4 and CYP2B6. drugbank.comnih.govhiv-druginteractions.org Studies using human liver microsomes and cDNA-expressed CYP isoforms have confirmed the roles of these enzymes in this metabolic pathway. nih.gov While CYP2D6 is the main enzyme responsible for the O-demethylation of tramadol to its active metabolite O-desmethyltramadol (M1), CYP3A4 and CYP2B6 are the key players in the formation of the N-demethylated metabolite. pharmgkb.orgnih.govnih.gov The involvement of multiple CYP enzymes highlights the complex nature of tramadol metabolism. nih.gov In canine liver microsomes, M2 formation is largely attributed to CYP2B11 and CYP3A12. nih.govresearchgate.net

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the formation of rac-N-Desmethyl Tramadol. nih.govpharmgkb.org These studies have demonstrated the NADPH-dependent metabolism of tramadol to its primary metabolites, including rac-N-Desmethyl Tramadol (M2). nih.gov Kinetic analysis in these microsomal preparations has shown that the N-demethylation process is best described by a two-site model, suggesting the involvement of multiple enzyme binding sites. pharmgkb.org Furthermore, inhibition studies with troleandomycin, a CYP3A4 inhibitor, have shown a marked reduction in M2 formation, further solidifying the role of CYP3A4 in this pathway. nih.gov N-demethylation has also been found to be stereoselective, with a preference for metabolizing the (+)-enantiomer of tramadol. pharmgkb.org

| Study Type | Key Findings | References |

| Human Liver Microsomes | Demonstrated NADPH-dependent formation of M2. | nih.gov |

| Kinetic Analysis | N-demethylation follows a two-site kinetic model. | pharmgkb.org |

| Inhibition Studies | Troleandomycin (CYP3A4 inhibitor) significantly reduces M2 formation. | nih.gov |

| Stereoselectivity | Preferential metabolism of (+)-tramadol for N-demethylation. | pharmgkb.org |

Further Biotransformation of rac-N-Desmethyl Tramadol

Once formed, rac-N-Desmethyl Tramadol undergoes further metabolic conversions to other secondary metabolites.

rac-N-Desmethyl Tramadol (M2) can be further N-demethylated to form N,N-didesmethyltramadol (M3). nih.govspandidos-publications.comscispace.com This metabolic step is also catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. hmdb.ca The formation of M3 represents a continuation of the N-demethylation cascade. nih.gov However, M3 is generally considered a minor metabolite. scispace.comresearchgate.net

N,N,O-Tridesmethyltramadol (M4) can be formed from N,N-didesmethyltramadol (M3) through O-demethylation, a reaction catalyzed by CYP2D6. ekb.eg M4 is considered a minor secondary metabolite in the metabolic pathway of tramadol. nih.govspandidos-publications.comscispace.com

| Metabolite | Precursor(s) | Key Enzymes | References |

| N,N-Didesmethyltramadol (M3) | rac-N-Desmethyl Tramadol (M2) | CYP3A4, CYP2B6 | nih.govspandidos-publications.comscispace.comhmdb.ca |

| N,N,O-Tridesmethyltramadol (M4) | N,N-Didesmethyltramadol (M3) | CYP2D6 | nih.govspandidos-publications.comscispace.comekb.eg |

| N,O-Didesmethyltramadol (M5) | rac-N-Desmethyl Tramadol (M2) or O-Desmethyltramadol (M1) | CYP2D6 (from M2), CYP3A4/CYP2B6 (from M1) | nih.govresearchgate.netekb.egresearchgate.net |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| Tramadol | (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol |

| rac-N-Desmethyl Tramadol (M2) | (±)-cis-2-[(methylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol |

| O-Desmethyltramadol (M1) | (±)-cis-3-[1-hydroxy-2-[(dimethylamino)methyl]cyclohexyl]phenol |

| N,N-Didesmethyltramadol (M3) | (±)-cis-2-[(aminomethyl)]-1-(3-methoxyphenyl)cyclohexanol |

| N,N,O-Tridesmethyltramadol (M4) | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |

| N,O-Didesmethyltramadol (M5) | 3-[(1R,2R)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol |

| CYP3A4 | Cytochrome P450 3A4 |

| CYP2B6 | Cytochrome P450 2B6 |

| CYP2D6 | Cytochrome P450 2D6 |

| CYP2B11 | Cytochrome P450 2B11 |

| CYP3A12 | Cytochrome P450 3A12 |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate |

Formation of N,N,O-Tridesmethyltramadol (M4)

Species-Specific Metabolic Profiles of rac N-Desmethyl Tramadol

The biotransformation of tramadol is a complex process that varies significantly across different species. researchgate.net The primary metabolic pathways involve N- and O-demethylation, which are Phase I reactions, followed by Phase II conjugation reactions. nih.gov These processes are primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.nettandfonline.com The production of N-desmethyl tramadol (M2), an N-demethylated metabolite, is a key pathway in many species. researchgate.netnih.gov However, the rate and extent of M2 formation show considerable interspecies differences. nih.govnih.gov

Canine Hepatic Metabolism of Tramadol to N-Desmethyl Tramadol

In dogs, the metabolism of tramadol shows a distinct profile compared to other species. nih.gov While the use of tramadol in dogs is common, pharmacokinetic studies have revealed that the metabolic pathways favor the production of N-desmethyl tramadol (M2) over O-desmethyltramadol (M1). nih.govwsu.edu

The specific cytochrome P450 isoenzymes responsible for the N-demethylation of tramadol in canines have been identified. nih.govivis.org Studies with recombinant canine CYPs have shown that CYP2B11 and CYP3A12 are the primary enzymes responsible for the conversion of tramadol to M2. nih.govwsu.edu This was further substantiated by inhibition studies where M2 formation was reduced by chloramphenicol (B1208) and CYP2B11 antiserum. nih.gov Conversely, the formation of M1 is mediated by a different enzyme, CYP2D15. nih.govivis.org The pronounced activity of CYP2B11 and CYP3A12 explains the high production of the M2 metabolite in dogs. nih.govnih.gov There is also marked interindividual variability in the formation of M2 among dogs, with studies showing up to a 40-fold difference between individual dog liver microsomes. ivis.org

Table 1: Canine Hepatic Metabolism of Tramadol to N-Desmethyl Tramadol (M2)

| Parameter | Finding | Source |

|---|---|---|

| Primary Metabolite Pathway | N-demethylation to N-desmethyl tramadol (M2) is a major pathway. | nih.govnih.gov |

| Responsible CYP Enzymes | CYP2B11 and CYP3A12 are the main enzymes for M2 formation. | nih.govwsu.edu |

| Comparative M2 Formation Rate | 4.8-fold faster than in cats; 19-fold faster than in humans. | nih.gov |

| Interindividual Variability | Up to a 40-fold difference in M2 formation observed between individual dogs. | ivis.org |

Equine Metabolism of Tramadol to N-Desmethyl Tramadol

In horses, similar to canines, the metabolism of tramadol leads to the substantial production of N-desmethyl tramadol (M2). scielo.brspandidos-publications.com Multiple studies have confirmed that M2 is a major metabolite following tramadol administration in this species. tandfonline.comscielo.brnih.gov In some cases, M2 is produced more rapidly and in greater quantities than the O-desmethyl metabolite (M1). spandidos-publications.commdpi.com

Pharmacokinetic studies in horses have characterized the formation and elimination of M2. tandfonline.comnih.gov Following intravenous administration of tramadol, M2 appears in the serum, with the time to reach maximum concentration (Tmax) occurring at approximately 2 hours. tandfonline.comnih.gov One study in yearlings undergoing orchiectomy reported a median maximum concentration (Cmax) for M2 of 0.08 µg/mL. tandfonline.comnih.gov Another study found that the area under the curve (AUC) ratio of M2 to tramadol was significantly higher after oral administration compared to intravenous administration, suggesting potential enteric as well as hepatic metabolism to M2. avma.org

While the specific CYP450 isoenzymes responsible for tramadol metabolism in horses are not as definitively characterized as in dogs, it is known that the process occurs in the liver. tandfonline.com In urine, M2 is one of the main metabolites recovered, along with the parent drug and M1. tandfonline.comnih.gov The rapid metabolism of tramadol to M2 is a key feature of its disposition in equines. scielo.brmdpi.com

Table 2: Pharmacokinetic Parameters of N-Desmethyl Tramadol (M2) in Horses

| Parameter | Value (Median/Mean ± SEM) | Source |

|---|---|---|

| Cmax (Maximum Concentration) | 0.08 µg/mL | tandfonline.comnih.gov |

| Tmax (Time to Cmax) | 2 hours | tandfonline.comnih.gov |

| Half-life (after oral administration) | 2.62 ± 0.49 hours | avma.org |

| AUC Ratio (M2/Tramadol) after IV administration | 0.10 ± 0.02 | avma.org |

Rodent Metabolism of Tramadol to N-Desmethyl Tramadol

The metabolic fate of tramadol in rodents, including rats and mice, has been shown to be qualitatively similar to that in other species, involving N- and O-demethylation as primary pathways. nih.gov Studies have demonstrated that tramadol is extensively metabolized in these species. nih.govresearchgate.net

In a study investigating tramadol metabolism in both rats and dogs, N-demethylation was identified as one of the six major metabolic pathways. researchgate.net This pathway, along with O-demethylation and cyclohexyl oxidation, produces the main metabolites. researchgate.net A total of 24 metabolites were identified in rat urine, indicating extensive biotransformation. researchgate.net

Similarly, research in specific pathogen-free and axenic mice identified N-demethylation as a predominant metabolic step. tandfonline.comresearchgate.net The study profiled and quantified unchanged tramadol and 20 metabolites in mouse urine, with M2 being a notable metabolite. tandfonline.com The formation of N-desmethyl tramadol is therefore a consistent and significant feature of tramadol's preclinical metabolic profile in rodent species. nih.govtandfonline.com

Table 3: Primary Metabolic Pathways of Tramadol in Rodents

| Metabolic Pathway | Species Studied | Relevance | Source |

|---|---|---|---|

| N-Demethylation | Rat, Mouse | Major pathway leading to the formation of M2. | nih.govresearchgate.nettandfonline.com |

| O-Demethylation | Rat, Mouse | Major pathway leading to the formation of M1. | nih.govresearchgate.net |

| Cyclohexyl Oxidation | Rat, Mouse | Major pathway producing hydroxy-cyclohexyl metabolites. | researchgate.nettandfonline.com |

| Conjugation (Glucuronidation) | Rat, Mouse | Phase II reaction for further metabolism. | researchgate.nettandfonline.com |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Tramadol | (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol |

| This compound (M2) | (±)-cis-2-[(methylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol |

| O-Desmethyltramadol (M1) | 3-[cis-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol |

| N,N-didesmethyltramadol (M3) | (1R,2R)-1-(3-methoxyphenyl)-2-(aminomethyl)cyclohexanol |

| N,O-desmethyltramadol (M5) | 3-(1-hydroxy-2-((methylamino)methyl)cyclohexyl)phenol |

| Chloramphenicol | 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |

| CYP2B11 | Cytochrome P450 2B11 |

| CYP3A12 | Cytochrome P450 3A12 |

| CYP2D15 | Cytochrome P450 2D15 |

Pharmacological and Mechanistic Investigations of Rac N Desmethyl Tramadol in Preclinical Models

Receptor Binding Affinities and Modulatory Effects (In Vitro Studies)

Mu-Opioid Receptor Agonism Potency (Comparative Analysis)

rac-N-Desmethyl Tramadol (B15222) (M2) is a metabolite of tramadol, formed through the metabolic action of CYP3A4 and CYP2B6 enzymes. researchgate.net In comparison to the parent compound, tramadol, and its other major metabolite, O-desmethyltramadol (M1), M2 exhibits a significantly lower affinity for the µ-opioid receptor. nih.gov

Studies using cloned human µ-opioid receptors have demonstrated that M2 has a weak affinity, with a Ki value greater than 10 µM. nih.gov This is in stark contrast to the M1 metabolite, particularly the (+)-enantiomer, which shows a high affinity for the µ-opioid receptor (Ki = 3.4 nM) and is considered primarily responsible for the opioid-mediated analgesic effects of tramadol. researchgate.netnih.gov In fact, the affinity of (+)-M1 for the µ-opioid receptor is about 200 times greater than that of tramadol itself. wikipedia.org

The following table provides a comparative overview of the binding affinities of tramadol and its metabolites to the human µ-opioid receptor.

| Compound | Binding Affinity (Ki) |

| (+/-)-Tramadol | 2.4 µM nih.gov |

| (+)-O-Desmethyltramadol (M1) | 3.4 nM nih.gov |

| (-)-O-Desmethyltramadol (M1) | 240 nM nih.gov |

| (+/-)-N-Desmethyl Tramadol (M2) | > 10 µM nih.gov |

| (+/-)-N,O-Didesmethyltramadol (M5) | 100 nM nih.gov |

This table is interactive. Users can sort and filter the data as needed.

Serotonin (B10506) Reuptake Inhibition Mechanisms

The analgesic effect of tramadol is attributed to a dual mechanism of action, which includes the inhibition of serotonin (5-HT) and norepinephrine (B1679862) reuptake. researchgate.net The different enantiomers of tramadol and its metabolites contribute differently to these actions. Specifically, the (+)-enantiomer of tramadol is a more potent inhibitor of serotonin reuptake. oup.comacs.org

Norepinephrine Reuptake Inhibition Mechanisms

In addition to serotonin reuptake inhibition, tramadol also inhibits the reuptake of norepinephrine. researchgate.net The (-)-enantiomer of tramadol is primarily responsible for the inhibition of norepinephrine reuptake. oup.comacs.org This action increases the levels of norepinephrine in the synapse, which, like serotonin, plays a role in descending inhibitory pain pathways.

Functional Pharmacological Characterization in Animal Models

Role in Overall Analgesic Efficacy of Parent Compound

Given its weak µ-opioid receptor affinity and lack of significant agonist activity, rac-N-Desmethyl Tramadol is not considered a major contributor to the direct analgesic effects of tramadol. nih.gov The analgesic profile of tramadol is therefore primarily determined by the combined actions of the parent enantiomers and the M1 metabolite. jvsmedicscorner.com

Preclinical Pharmacokinetic Studies of Rac N Desmethyl Tramadol

Absorption, Distribution, and Excretion in Animal Models

As a metabolite, the "absorption" of N-desmethyl tramadol (B15222) is intrinsically linked to the administration and subsequent metabolism of the parent compound, tramadol. Following tramadol administration in animal models, NDT is formed and distributed systemically.

In adult horses that received tramadol intravenously, the maximum mean serum concentration of NDT was 73.7 ± 12.9 ng/mL. researchgate.netnih.govavma.orgavma.org When tramadol was administered orally to the same species, the maximal serum concentration of NDT was significantly higher, recorded at 159 ± 20.4 ng/mL. researchgate.netnih.govavma.orgavma.org

Studies in rats and mice have investigated the distribution of tramadol's metabolites into the brain. Following oral administration of tramadol hydrochloride to rats, both tramadol and its O-desmethyl metabolite (M1) were found in the brain, with tramadol showing preferential distribution over M1. nih.gov While specific brain concentration data for NDT from this study is not highlighted, it is established that NDT is one of the key metabolites. nih.gov

Excretion studies in rats and dogs show that tramadol and its metabolites are eliminated primarily through urine. researchgate.net After a single oral dose of radiolabeled tramadol, approximately 73% and 65% of the radioactivity was recovered in the urine of rats and dogs, respectively, within 24 hours. researchgate.net N-desmethyltramadol (referred to as M2) is identified as one of the main metabolites found in the urine of these species. researchgate.net

Table 1: Peak Serum Concentrations (Cmax) of rac-N-Desmethyl Tramadol in Animal Models Following Tramadol Administration

| Species | Route of Administration (of Tramadol) | Cmax of NDT (mean ± SEM) | Citation |

|---|---|---|---|

| Horse | Intravenous | 73.7 ± 12.9 ng/mL | researchgate.net, nih.gov, avma.org, avma.org |

| Horse | Oral | 159 ± 20.4 ng/mL | researchgate.net, nih.gov, avma.org, avma.org |

Half-Life and Clearance in Animal Models

The elimination half-life (t1/2) of N-desmethyl tramadol has been characterized in preclinical studies. In adult horses, following oral administration of tramadol, the half-life of NDT was determined to be 2.62 ± 0.49 hours. researchgate.netnih.govavma.orgavma.org In pigs, a study measuring metabolite concentrations after intravenous tramadol administration found that O-desmethyl tramadol (ODT) concentrations decreased in a monophasic decline, though specific half-life for NDT was not detailed in the same manner. nih.gov Information regarding the specific clearance rates of NDT from plasma in animal models is not extensively detailed in the reviewed literature, which tends to focus on the clearance of the parent compound, tramadol.

Table 2: Elimination Half-Life (t1/2) of rac-N-Desmethyl Tramadol in Animal Models

| Species | Route of Administration (of Tramadol) | Half-Life (t1/2) (mean ± SD) | Citation |

|---|---|---|---|

| Horse | Oral | 2.62 ± 0.49 hours | researchgate.net, nih.gov, avma.org |

Inter-species Variability in Pharmacokinetic Parameters of rac N-Desmethyl Tramadol

Significant variability exists in the metabolism of tramadol to N-desmethyl tramadol across different species. jscimedcentral.comresearchgate.net These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.gov

A comparative study using liver microsomes from dogs, humans, and cats revealed marked species differences in the formation of NDT (M2). nih.gov The study highlighted that the formation of NDT from the two different enantiomers of tramadol varies between species. For instance, higher formation of NDT from (−)-tramadol compared to (+)-tramadol has been observed in human liver microsomes. nih.gov These species-specific differences in metabolism likely reflect variations in the active sites of the P450 enzymes involved. nih.gov

Furthermore, the ratio of metabolites formed can differ substantially. Pharmacokinetic studies have shown that the plasma concentration ratios of metabolites to the parent drug vary between dogs, cats, and humans, suggesting that dogs may form the O-desmethyl metabolite (M1) less efficiently, which could in turn influence the pathways leading to NDT formation. nih.gov The half-life of tramadol itself is also highly species-related, indicating broad differences in metabolism and toxicokinetics among species like pigs, piglets, and horses. nih.gov In giant tortoises, tramadol appears to have a longer half-life compared to mammals, and the O-desmethyl metabolite may not be a major metabolite in this taxon, suggesting a different metabolic priority which could affect NDT production. bioone.org

Influence of Enzyme Polymorphisms on this compound Pharmacokinetics (Preclinical Genotyping Studies)

The metabolism of tramadol is complex, involving multiple cytochrome P450 isoforms. While the O-demethylation pathway to O-desmethyltramadol (M1) is primarily catalyzed by CYP2D6, the N-demethylation pathway to N-desmethyl tramadol (NDT or M2) is mediated by CYP2B6 and CYP3A4. mdpi.comresearchgate.net

Preclinical in vitro studies using human liver microsomes have been instrumental in identifying the specific enzymes responsible for NDT formation. researchgate.net These studies show that tramadol metabolism to NDT is catalyzed by both CYP2B6 and CYP3A4. researchgate.net The involvement of multiple enzymes suggests that genetic polymorphisms in any of these could influence the pharmacokinetic profile of NDT.

While much of the research on enzyme polymorphisms has focused on CYP2D6 due to its role in forming the primary active metabolite M1, the genetic variability in CYP2B6 and CYP3A4 is also critical for the N-demethylation pathway. nih.gov For example, in human liver microsomes, higher NDT formation from (−)-tramadol compared to (+)-tramadol has been reported, and these enantiomer-specific metabolic pathways can differ across species due to variations in enzyme structures. nih.gov Although specific preclinical studies involving genotyping in animal models to exclusively map polymorphisms to NDT pharmacokinetic variability are not extensively detailed in the provided literature, the established role of specific CYP enzymes in its formation provides a clear basis for such effects. nih.govresearchgate.net

Advanced Analytical Methodologies for Quantification of Rac N Desmethyl Tramadol in Biological Matrices

High-Performance Liquid Chromatography (HPLC)-Based Methods

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation and quantification of rac N-Desmethyl Tramadol (B15222) from complex biological samples like plasma, urine, and wastewater. The choice of detector coupled with the HPLC system is critical and significantly influences the method's sensitivity and selectivity.

HPLC Coupled with Fluorescence Detection (HPLC-FLD)

HPLC combined with fluorescence detection (FLD) is a highly sensitive method for the simultaneous determination of Tramadol and its metabolites, including N-Desmethyl Tramadol. nih.gov This technique leverages the native fluorescence of the compounds, allowing for low detection limits. nih.gov For instance, a rapid HPLC-FLD method developed for human plasma achieved a lower limit of quantification (LLOQ) of 5 ng/ml for N-Desmethyl Tramadol (referred to as M2). nih.gov The method demonstrated good linearity, with a correlation coefficient (r²) greater than 0.997 over a concentration range of 5-500 ng/ml. nih.gov The within- and between-day precision for N-Desmethyl Tramadol was reported to be between 5.9-11.3%. nih.gov

Another study employing HPLC-FLD for analyzing wastewater samples reported a quantification limit (QL) of 28 ng L⁻¹ for each enantiomer of N-Desmethyl Tramadol. mdpi.com This enantioselective method showed linearity (r² > 0.99) across a range of 56 ng L⁻¹ to 392 ng L⁻¹. mdpi.com The successful separation of all enantiomers of tramadol and its metabolites was achieved in under 15 minutes. mdpi.com Fluorescence detection typically uses excitation and emission wavelengths optimized for the analytes; for example, an excitation of 200 nm and an emission of 301 nm have been used for Tramadol and its metabolites. nih.gov Another method utilized excitation at 275 nm and emission at 300 nm. nih.gov

Table 1: HPLC-FLD Method Parameters for N-Desmethyl Tramadol Quantification

| Matrix | LLOQ / QL | Linearity Range | Recovery (%) | Precision (% RSD) | Reference |

|---|---|---|---|---|---|

| Human Plasma | 5 ng/ml | 5-500 ng/ml | Not Specified | 5.9-11.3% | nih.gov |

| Wastewater | 28 ng/L | 56-392 ng/L | 78.3-99.4% | <16.7% | mdpi.com |

| Human Plasma | 1.5 ng/ml (for ODT) | 3-768 ng/ml (for Tramadol) | 87.2% (Tramadol), 89.8% (ODT) | <10.34% | nih.gov |

HPLC Coupled with Diode Array Detection (HPLC-DAD)

HPLC with Diode Array Detection (DAD) offers an advantage over single-wavelength UV detectors by providing spectral information across a range of wavelengths for the analyte peak. This capability enhances analyte identification by comparing the acquired spectrum with that of a reference standard, in addition to relying on retention time. researchgate.net HPLC-DAD has been successfully used for the simultaneous determination of Tramadol and its metabolite O-Desmethyl Tramadol in human plasma. dntb.gov.ua While less sensitive than fluorescence or mass spectrometry, the DAD detector provides valuable qualitative data, confirming the identity of the peaks and assessing their purity. researchgate.net

HPLC Coupled with Ultraviolet (UV) Detection (Limitations)

While HPLC with Ultraviolet (UV) detection is a common and accessible technique, it has notable limitations for the quantification of rac N-Desmethyl Tramadol in biological samples. The primary drawback is its relatively low sensitivity compared to fluorescence or mass spectrometry detection. scispace.com This can be particularly problematic when analyzing biological samples where the concentration of metabolites is often very low. scispace.com Although some HPLC-UV methods have been developed, they may require extensive sample preparation to minimize matrix interference and achieve the necessary detection limits. wjbphs.com For instance, one study reported a limit of quantification of 6.7 ng/ml for Tramadol and its metabolite O-Desmethyl Tramadol using an HPLC-UV method, but this required a combined liquid-liquid extraction and protein precipitation sample preparation method. wjbphs.com Due to these sensitivity issues, UV detection is often less suitable for pharmacokinetic or toxicological studies that demand high analytical sensitivity. scispace.com

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites. When coupled with a chromatographic system, it provides robust and reliable analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Precision

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical quantification due to its exceptional sensitivity, specificity, and precision. researchgate.net This technique allows for the detection of analytes at very low concentrations, often in the picogram-per-milliliter range. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of Tramadol and its metabolites, including N-Desmethyl Tramadol, in various biological matrices such as plasma, urine, and saliva. nih.govthermofisher.com

These methods typically involve a simple sample preparation step, such as protein precipitation, followed by rapid chromatographic separation. nih.gov Detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov A validated LC-MS/MS method for Tramadol and O-Desmethyl Tramadol in human plasma established a linear dynamic range from 1.0 to 600.0 ng/mL for Tramadol. nih.gov Another fully automated method for dried blood spots reported linearity from 5 to 400 ng/mL for N-Desmethyl Tramadol. thermofisher.com The high precision of LC-MS/MS is demonstrated by low coefficients of variation, typically well below 15%. thermofisher.com

Table 2: LC-MS/MS Method Parameters for N-Desmethyl Tramadol Quantification

| Matrix | LLOQ | Linearity Range | Precision (% RSD) | Run Time | Reference |

|---|---|---|---|---|---|

| Human Plasma | Not specified for NDT | 1.0-600.0 ng/mL (Tramadol) | Not specified | 2.0 min | nih.gov |

| Dried Spots (Urine, Blood, Serum, Saliva) | 5 ng/mL | 5-400 ng/mL | <15% | Not specified | thermofisher.com |

| Human Plasma | Not specified for NDT | 1-500 ng/mL (Tramadol) | Not specified | 3.8 min | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Tramadol and its metabolites. nih.gov For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution and definitive mass-spectral identification. nyc.gov However, Tramadol and its metabolites, including N-Desmethyl Tramadol, are polar and require a derivatization step to increase their volatility and thermal stability for GC analysis. nyc.govkent.ac.uk Common derivatizing agents include MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or propionic anhydride (B1165640). nyc.govlaurentian.ca

After derivatization, the samples are analyzed by GC-MS, often operating in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nyc.govlaurentian.ca Validated GC-MS methods have been successfully applied to quantify N-Desmethyl Tramadol in matrices such as urine and decomposed skeletal tissues. nyc.govlaurentian.ca For example, a GC-MS method for analyzing Tramadol in urine after solid-phase extraction (SPE) showed linearity over a concentration range of 50-1,000 ng/mL with a precision of ≤5%. nih.gov Another method for hair samples reported a lower limit of quantification of 0.06 ng/mg for O-Desmethyl Tramadol after derivatization. kent.ac.uk

Table 3: GC-MS Method Parameters for Tramadol and its Metabolites

| Matrix | LLOQ | Linearity Range | Recovery (%) | Precision (% CV) | Reference |

|---|---|---|---|---|---|

| Urine | Not specified | 50-1,000 ng/mL (Tramadol) | 92.5% | 2.68-5.58% | nih.gov |

| Hair | 0.06 ng/mg (ODT) | 0.1–20.0 ng/mg (ODT) | Not specified | 3.85-13.24% | kent.ac.uk |

| Skeletal Tissues | 25 ng/mL (semi-quantitative) | Linear (R² > 0.983) | Not specified | <25% | laurentian.ca |

Sample Preparation Techniques for rac-N-Desmethyl Tramadol Analysis

Effective sample preparation is paramount to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the analytical method. The two primary extraction techniques utilized for rac-NDT are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction is a widely adopted technique for the purification and concentration of analytes from complex matrices like plasma, urine, and blood. nyc.govd-nb.infooup.com This method involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are then washed away, and the purified analyte is eluted with a suitable solvent. nyc.gov

For the analysis of tramadol and its metabolites, including NDT, mixed-mode cation exchange (MCX) cartridges are frequently employed. ucp.ptmdpi.com These cartridges offer a dual retention mechanism, combining ion exchange and reversed-phase properties, which is particularly effective for extracting basic compounds like NDT from aqueous samples. One study utilized 150 mg Oasis® MCX cartridges for the extraction of tramadol and its metabolites from wastewater samples. ucp.ptmdpi.com Another protocol for analyzing tramadol and its primary metabolite in plasma involved the use of Oasis MCX 96-well plates with 10 mg of sorbent. d-nb.info

A typical SPE procedure for NDT analysis from biological fluids involves several key steps as outlined in a forensic toxicology laboratory protocol:

Sample Pre-treatment: Biological specimens such as blood, urine, or homogenized tissues (e.g., liver, brain) are first diluted with a buffer, often a sodium acetate (B1210297) buffer at pH 4.5, to prepare the sample for extraction. nyc.gov

Column Conditioning: The SPE column is conditioned with solvents like methanol (B129727) and water to activate the sorbent material. nyc.gov

Sample Loading: The pre-treated sample is loaded onto the conditioned SPE column. nyc.gov

Washing: The column is washed with a series of solvents to remove endogenous interferences. A common wash step involves using the same buffer solution followed by a more organic solvent. nyc.gov

Elution: The analyte of interest, rac-NDT, is eluted from the column using a specific eluting solvent. A mixture of ethyl acetate and ammonium (B1175870) hydroxide (B78521) (98:2) has been used effectively for this purpose. nyc.gov

Evaporation and Reconstitution: The eluent is then evaporated to dryness, often under a stream of nitrogen, and the residue is reconstituted in a small volume of a suitable solvent for injection into the analytical instrument. nyc.gov In some methods, a derivatization step with an agent like propionic anhydride is performed after evaporation to improve the chromatographic properties of the metabolites. nyc.gov

Table 1: Example of a Solid Phase Extraction (SPE) Protocol for Tramadol and its Metabolites

| Step | Procedure | Reagents/Materials |

| Sample Preparation | Dilute 1.0 mL of specimen (e.g., blood, urine) with 6 mL of buffer. Vortex and sonicate. | 100 mM Sodium Acetate Buffer (pH 4.5) |

| SPE Column | Polychrom Clin II columns | |

| Column Conditioning | Condition with appropriate solvents (not specified in detail in the source). | |

| Sample Loading | Decant the supernatant from the prepared sample onto the column. | |

| Washing | Wash the column. | Details not specified in the source. |

| Elution | Elute with 2 mL of eluting solvent. | Ethyl acetate/Ammonium Hydroxide (98/2) |

| Post-Elution | Evaporate the eluent and derivatize with propionic anhydride. Reconstitute in THI solution. | Propionic anhydride, THI solution |

This table is a generalized representation based on a forensic toxicology laboratory protocol. nyc.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wjbphs.comnih.gov For the extraction of rac-NDT and other tramadol metabolites, the pH of the aqueous sample is adjusted to a basic level to ensure the analytes are in their non-ionized, more organic-soluble form. oup.comsapub.org

Various organic solvents have been investigated for the LLE of tramadol and its metabolites, including ethyl acetate, diethyl ether, dichloromethane, and mixtures thereof. oup.comsapub.orgmdpi.com One study found a mixture of ethyl acetate and diethyl ether (1:1, v/v) to be effective for extracting tramadol and O-desmethyltramadol from human urine at a basic pH. oup.com Another method utilized a one-step extraction with ethyl acetate for the simultaneous determination of tramadol and its metabolites in plasma, saliva, and urine. researchgate.net

A general LLE procedure for NDT analysis can be summarized as follows:

pH Adjustment: The biological sample (e.g., urine, plasma) is made alkaline, often by adding a sodium carbonate or sodium hydroxide solution. oup.comsapub.org

Extraction: An immiscible organic solvent is added to the sample, and the mixture is vortexed to facilitate the transfer of the analyte into the organic phase. oup.com

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers. oup.com

Collection and Evaporation: The organic layer containing the analyte is transferred to a clean tube and evaporated to dryness. oup.com

Reconstitution: The residue is reconstituted in a suitable solvent for analysis. oup.com

Table 2: Example of a Liquid-Liquid Extraction (LLE) Protocol for Tramadol and its Metabolites in Urine

| Step | Procedure | Reagents/Materials |

| Sample Preparation | To 0.5 mL of urine, add internal standard and 1 mL of 0.1 M sodium carbonate. | Medazepam (Internal Standard), 0.1 M Sodium Carbonate |

| Extraction | Add 4 mL of extraction solvent, vortex for 30 seconds, and centrifuge. | Ethyl acetate and Diethyl ether mixture (1:1, v/v) |

| Collection | Transfer the organic layer to a new tube. | |

| Evaporation | Evaporate the solvent under a nitrogen stream at 50°C. | |

| Reconstitution | Dissolve the residue in methanol for injection. | Methanol |

This table is based on a method for the determination of tramadol and O-desmethyltramadol in human urine. oup.com

Validation Parameters for Analytical Methods

To ensure the reliability and accuracy of analytical methods for quantifying rac-NDT, they must be rigorously validated. Key validation parameters include the limit of quantitation, linearity, precision, and accuracy.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For the enantiomers of N-desmethyltramadol, one method reported a quantification limit of 28 ng/L in wastewater samples. ucp.ptmdpi.com Another study determining tramadol and its metabolites in human urine reported an LOQ of 20 ng/mL for NDT. nih.gov A highly sensitive method for the enantiomers of tramadol and its metabolites in human plasma achieved an LOQ of 3.13 ng/mL for both (+)- and (-)-N-desmethyltramadol. nih.gov

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve. For NDT and related compounds, methods consistently show excellent linearity with r² values greater than 0.99. ucp.ptnih.gov For instance, a method for tramadol and its metabolites in urine was linear in the concentration range of 10-1000 ng/mL for all compounds. nih.gov Another method for the enantiomers of NDT in wastewater was linear over the range of 56 ng/L to 392 ng/L. ucp.ptmdpi.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For a method analyzing NDT in urine, the intra-assay precision was within 1.29-6.48% and the inter-assay precision was within 1.28-6.84%. nih.gov A method for the enantiomeric quantification of NDT in plasma reported intra- and inter-day imprecisions of 0.5%-6.0%. nih.gov

Accuracy: Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often determined by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal concentration. For the analysis of NDT in urine, the intra-assay accuracy was within 91.79-106.89%. nih.gov In a study on the enantiomers of NDT in plasma, the intra- and inter-day accuracies were reported to be between 94.2% and 108.3%. nih.gov

Table 3: Summary of Validation Parameters for rac-N-Desmethyl Tramadol Quantification

| Parameter | Reported Values | Biological Matrix | Reference |

| Limit of Quantitation (LOQ) | 28 ng/L (for each enantiomer) | Wastewater | ucp.ptmdpi.com |

| 20 ng/mL | Human Urine | nih.gov | |

| 3.13 ng/mL (for each enantiomer) | Human Plasma | nih.gov | |

| Linearity (Range) | 56 ng/L to 392 ng/L (r² > 0.99) | Wastewater | ucp.ptmdpi.com |

| 10-1000 ng/mL (r² > 0.99) | Human Urine | nih.gov | |

| 3.13-400 ng/mL (for each enantiomer) | Human Plasma | nih.gov | |

| Precision (RSD/CV) | Intra-assay: 1.29-6.48%Inter-assay: 1.28-6.84% | Human Urine | nih.gov |

| Intra- and Inter-day: 0.5%-6.0% | Human Plasma | nih.gov | |

| Accuracy | Intra-assay: 91.79-106.89% | Human Urine | nih.gov |

| Intra- and Inter-day: 94.2%-108.3% | Human Plasma | nih.gov |

Structure Activity Relationship Sar Studies of Rac N Desmethyl Tramadol

Stereochemical Considerations for Racemic N-Desmethyl Tramadol (B15222)

Tramadol possesses two chiral centers at the C1 and C2 positions of the cyclohexanol (B46403) ring, meaning it can exist as four different stereoisomers. The commercially available drug is a racemic mixture of the (1R, 2R)-(+)-tramadol and (1S, 2S)-(−)-tramadol enantiomers. pharmgkb.org As a direct metabolite, N-desmethyl tramadol retains this stereochemistry and therefore exists as a racemic mixture of (+)-N-desmethyltramadol and (−)-N-desmethyltramadol.

The metabolic pathway to N-desmethyltramadol is stereoselective, and the resulting enantiomeric ratio in plasma can be influenced by the activity of metabolizing enzymes, particularly CYP2D6. nii.ac.jpresearchgate.net A lower CYP2D6 activity can lead to a compensatory increase in the N-demethylation pathway. nii.ac.jp While the enantiomers of the parent drug and the O-desmethyl metabolite (M1) have been studied extensively for their distinct pharmacological activities, the individual enantiomers of N-desmethyltramadol are not as commonly isolated or characterized in research. wikipedia.org Consequently, studies often refer to the activity of the racemic compound, rac N-desmethyl tramadol.

Structural Determinants of Weak Opioid Activity

The opioid activity of tramadol is primarily mediated by its metabolite O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the µ-opioid receptor (MOR) than the parent drug. pharmgkb.orgmdpi.com In contrast, this compound (M2) is considered to be essentially inactive as an opioid agonist. wikipedia.orgnih.gov

The crucial structural determinant for potent µ-opioid receptor binding is the phenolic hydroxyl group at the 3-position of the phenyl ring, which is unmasked during the O-demethylation of tramadol to form M1. researchgate.net This hydroxyl group is a key pharmacophore feature that enhances binding affinity. This compound retains the methoxy (B1213986) group of the parent compound and lacks this critical hydroxyl group, which explains its negligible affinity for the µ-opioid receptor.

Research has quantified this difference in binding affinity. Studies using cloned human µ-opioid receptors have shown that this compound (referred to as M2) displays a very weak affinity (Ki > 10,000 nM) and demonstrates no functional agonism in GTPγS binding assays. nih.gov This is in stark contrast to the (+)-M1 metabolite, which has a high affinity (Ki ≈ 3.4 nM) and functions as a full agonist at the receptor. nih.gov The removal of a single methyl group from the nitrogen atom (N-demethylation) fails to confer any significant opioid activity, highlighting the primacy of the phenolic hydroxyl group in the SAR of tramadol's opioid effects.

| Compound | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| (+)-O-Desmethyltramadol ((+)-M1) | 3.4 | nih.gov |

| (-)-O-Desmethyltramadol ((-)-M1) | 240 | nih.gov |

| rac-N,O-Didesmethyltramadol (M5) | 100 | nih.gov |

| rac-Tramadol | 2400 (2.4 µM) | nih.gov |

| This compound (M2) | >10,000 (>10 µM) | nih.gov |

Structural Features Governing Monoamine Reuptake Inhibition

Tramadol's analgesic action is also derived from its ability to inhibit the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT). wikipedia.orgdrugbank.com This activity is highly stereoselective:

(+)-Tramadol is primarily responsible for inhibiting serotonin reuptake. nih.govresearchgate.net

(-)-Tramadol (B15223) is the more potent inhibitor of norepinephrine reuptake. drugbank.comnih.gov

The structural integrity of the dimethylamino group appears to be more favorable for transporter interaction than the monomethylamino group found in N-desmethyl tramadol. This indicates that while N-demethylation is a major metabolic pathway, it leads to a product with significantly diminished activity at both the opioid receptors and the monoamine transporters.

| Compound | Transporter | Inhibitory Constant (Ki) in µM | Reference |

|---|---|---|---|

| rac-Tramadol | hSERT | 1.19 | d-nb.info |

| hNET | 14.6 | d-nb.info | |

| (+)-Tramadol | hSERT | 0.53 | nih.gov |

| hNET | - (Less active) | ||

| (-)-Tramadol | hSERT | - (Less active) | |

| hNET | 0.43 | nih.gov |

Mechanistic Research on Rac N Desmethyl Tramadol Degradation and Transformation

Oxidation Mechanisms Leading to N-Desmethyl Tramadol (B15222) (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a key focus in wastewater treatment for the removal of persistent pharmaceutical compounds like tramadol. These processes utilize highly reactive species to chemically degrade contaminants. The formation of N-Desmethyl Tramadol is a documented outcome of the oxidation of tramadol, with the specific mechanism and product yield depending on the oxidant used. acs.org

Kinetic and mechanistic studies have investigated the oxidation of tramadol by potent oxidants such as ferrate (Fe(VI)) and ozone (O₃). acs.org The primary site of attack for these oxidants is the lone electron pair of the nitrogen atom in the amine group of tramadol. acs.org However, the subsequent reaction pathways differ significantly.

Oxidation with ferrate (Fe(VI)) predominantly leads to the formation of N-Desmethyl Tramadol. acs.org This reaction is proposed to occur via a one-electron transfer mechanism, which generates an N-centered radical cation intermediate. acs.orgresearchgate.net This intermediate undergoes N-dealkylation to yield N-Desmethyl Tramadol, accounting for approximately 40% of the transformation product. acs.org

In contrast, the reaction with ozone is dominated by an oxygen transfer mechanism. acs.orgresearchgate.net This pathway favors the formation of Tramadol N-oxide, which constitutes about 90% of the main oxidation product. acs.org While N-Desmethyl Tramadol is also formed during ozonation, it is a minor product. researchgate.net

Other AOPs, such as the UVC/persulfate (PS) system, have also been shown to degrade tramadol, producing N-Desmethyl Tramadol as a dealkylation transformation product. rsc.org The degradation efficiency of these AOPs can be influenced by factors like pH; for instance, the degradation of tramadol in the UV/PS system was inhibited under acidic conditions due to the protonation of the tertiary amine, making it less susceptible to oxidation. rsc.org

Table 1: Oxidation of Tramadol via Advanced Oxidation Processes (AOPs)

| Oxidant/Process | Proposed Mechanism | Primary Product | N-Desmethyl Tramadol Yield | Apparent Second-Order Rate Constant (pH 8.0) | Reference |

|---|---|---|---|---|---|

| Ferrate (Fe(VI)) | One-electron transfer, N-dealkylation | N-Desmethyl Tramadol | ~40% | 7.4 (±0.4) M⁻¹ s⁻¹ | acs.org |

| Ozone (O₃) | Oxygen transfer | Tramadol N-oxide | Minor Product (~10% in pure water) | 4.2 (±0.3) × 10⁴ M⁻¹ s⁻¹ | acs.orgresearchgate.net |

| UVC/Persulfate | Radical-based oxidation, N-dealkylation | Not specified | Identified as a product | Not specified | rsc.org |

Microbial Biotransformation to N-Desmethyl Tramadol

Microbial activity is a significant pathway for the transformation of tramadol in various environments, including wastewater treatment plants and soil. The primary microbial transformation mechanism leading to the formation of N-Desmethyl Tramadol is N-demethylation. researchgate.net

Studies utilizing activated sludge cultures have demonstrated the biodegradation of tramadol, identifying N-Desmethyl Tramadol and, subsequently, N,N-didesmethyltramadol as major transformation products. researchgate.netnih.gov This biotransformation process is often cometabolic, meaning the presence of an additional carbon source, such as glucose, can significantly enhance the rate and efficiency of tramadol removal. nih.gov In one study, the half-life for tramadol removal was 1.3 days under cometabolic conditions. nih.gov

During the enrichment of activated sludge cultures with tramadol, pronounced changes in the bacterial community have been observed. nih.gov An increased abundance of several bacterial genera has been linked to the transformation processes, including Bacillus, Mycobacterium, Enterobacter, Methylobacillus, Pedobacter, Xanthobacter, Leadbetterella, and Kaistia. nih.gov

In addition to N-demethylation, microbial N-oxidation has also been identified as a transformation pathway. researchgate.net Research using biofilm reactors has detected both N-Desmethyl Tramadol and Tramadol N-oxide as primary transformation products of tramadol, indicating that microorganisms can facilitate both reactions. researchgate.net The formation of N-Desmethyl Tramadol has also been observed in plant uptake studies, where transformations may be carried out by microbes present in the cultivation medium. jku.at

Table 2: Microbial Biotransformation of Tramadol

| Microbial System | Conditions | Key Transformation Mechanism | Identified Products | Associated Genera | Reference |

|---|---|---|---|---|---|

| Enriched Activated Sludge | Aerobic, cometabolic (with glucose) | N-demethylation | N-Desmethyl Tramadol, N,N-didesmethyltramadol | Bacillus, Mycobacterium, Enterobacter, Methylobacillus, Pedobacter, Xanthobacter, Leadbetterella, Kaistia | nih.gov |

| Enriched Activated Sludge | Not specified | N-demethylation | N-Desmethyl Tramadol | Not specified | researchgate.net |

| Biofilm Reactor | Not specified | N-demethylation, N-oxidation | N-Desmethyl Tramadol, Tramadol N-oxide | Not specified | researchgate.net |

| Plant Cultivation Medium | Hydroponic | Not specified (potentially microbial) | N-Desmethyl Tramadol, O-Desmethyl Tramadol | Not specified | jku.at |

Future Research Directions and Translational Perspectives for Rac N Desmethyl Tramadol Research

Elucidation of Comprehensive Metabolic Pathways

The biotransformation of tramadol (B15222) is complex, involving multiple cytochrome P450 (CYP) enzymes and leading to numerous metabolites. drugbank.comnih.gov While the O-demethylation pathway to the active metabolite M1 is well-documented, the N-demethylation pathway that produces rac N-desmethyl tramadol is also a primary route of metabolism. drugbank.compharmgkb.org This metabolic step is primarily catalyzed by the enzymes CYP3A4 and CYP2B6. drugbank.comnih.govpharmgkb.orgnih.gov

Future research must focus on several key areas to achieve a comprehensive understanding:

Complete Mapping of Downstream Metabolites: A thorough characterization of the full metabolic cascade originating from N-desmethyl tramadol is required. This includes identifying all subsequent metabolites beyond M3 and M5 and the specific enzymes responsible for their formation.

Impact of Genetic Polymorphisms: The metabolism of tramadol is known for its wide inter-individual variability, largely attributed to genetic polymorphisms in CYP2D6 which affects M1 formation. drugbank.comnih.gov Future studies should investigate the influence of genetic variants in CYP3A4 and CYP2B6 on the rate of N-desmethyl tramadol formation. In individuals who are poor CYP2D6 metabolizers, the metabolic flux may be shunted towards the N-demethylation pathway, potentially increasing the concentrations of N-desmethyl tramadol and its own downstream metabolites. ucalgary.camdpi.com Understanding this metabolic shift is crucial for predicting the drug's effects across different populations.

Role of Phase II Conjugation: The role of phase II enzymes, which catalyze conjugation reactions such as glucuronidation and sulfation, in the metabolism of N-desmethyl tramadol and its derivatives is not fully elucidated. nih.govnih.gov Recent studies have begun to identify these conjugated metabolites in urine, and further work is needed to understand their structure, clearance pathways, and potential biological activities. mdpi.com

Table 1: Metabolic Pathway of Tramadol to this compound

| Parent Compound | Metabolic Reaction | Metabolite | Key Catalyzing Enzymes |

|---|---|---|---|

| rac-Tramadol | N-demethylation | This compound (M2) | CYP3A4, CYP2B6 drugbank.comnih.govpharmgkb.orgnih.gov |

| This compound | Further Demethylation | N,N-didesmethyltramadol (M3) | Not fully elucidated nih.govpharmgkb.org |

Advanced Pharmacological Profiling in Refined Preclinical Models

Future pharmacological research should pivot from simple antinociceptive assays to more sophisticated preclinical models to explore these non-opioid mechanisms:

Monoamine Reuptake Activity: A critical unanswered question is whether this compound retains any affinity for the serotonin (B10506) or norepinephrine (B1679862) transporters. researchgate.net Studies using cell-based assays and animal models of mood and anxiety are needed to determine if this metabolite contributes to the non-analgesic, SNRI-like effects of tramadol. drugbank.comwikipedia.org

Enantioselective Profiling: Tramadol is a racemic mixture, and its enantiomers, as well as the enantiomers of its metabolites, have distinct pharmacological properties. nih.govgazimedj.com For instance, (+)-tramadol is a more potent serotonin reuptake inhibitor, while (-)-tramadol (B15223) preferentially inhibits noradrenaline reuptake. nih.gov It is imperative that future studies assess the individual enantiomers of this compound to understand their specific contributions.

Disease-Specific Models: The investigation should extend to refined animal models of conditions where tramadol has shown some utility beyond pain, such as neuropathic pain, depression, or obsessive-compulsive disorders. wikipedia.orgresearchgate.netvin.com This would provide a more nuanced understanding of the metabolite's potential role in complex physiological and pathological states.

Table 2: Potential Areas for Pharmacological Investigation of this compound

| Physiological System | Key Research Question | Rationale |

|---|---|---|

| Central Nervous System | Does it inhibit serotonin and/or norepinephrine reuptake? | The parent drug has SNRI activity linked to antidepressant/anxiolytic effects. drugbank.comwikipedia.org |

| Central Nervous System | Does it interact with other CNS receptors (e.g., 5-HT2C)? | Tramadol has known interactions with non-opioid receptors that influence its effects. wikipedia.org |

| Immune System | Does it possess immunomodulatory properties? | Tramadol has been reported to have immunostimulatory effects. mdpi.com |

Development of Highly Sensitive Analytical Techniques

Accurate and sensitive quantification of this compound in various biological matrices is fundamental to advancing research into its pharmacokinetics and physiological roles. While numerous analytical methods have been developed, there is still room for improvement and specialization. mdpi.comoup.comnih.gov

Current methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors. mdpi.comoup.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity, enabling the detection of tramadol and its metabolites in plasma, urine, and other tissues. mdpi.comnih.govresearchgate.net

Directions for future analytical development include:

Enhanced Enantioselectivity: Since tramadol's metabolism is stereoselective, methods that can baseline-separate and accurately quantify the individual enantiomers of N-desmethyl tramadol are essential. nih.govmdpi.com Chiral HPLC methods are crucial for conducting meaningful pharmacokinetic and pharmacodynamic studies that account for the different properties of each stereoisomer. mdpi.comnih.gov

Comprehensive Metabolite Panels: There is a need for robust, validated methods capable of simultaneously quantifying N-desmethyl tramadol and its full spectrum of downstream phase I and phase II metabolites from a single sample. mdpi.com A recent LC-MS/MS method has made strides in this area, identifying M1, M2, M3, M5, and nine phase II metabolites in urine. mdpi.com

Increased Sensitivity and Micromethods: Developing methods with lower limits of quantification (LOQ) is necessary for studies involving low doses or for accurately determining metabolite concentrations in matrices where they are less abundant, such as brain tissue or breast milk. oup.comnih.gov

Advanced Data Processing: The application of novel bioinformatic tools, such as molecular networking based on high-resolution mass spectrometry data, can facilitate the systematic and reliable identification of a wide range of metabolites, including those present at low concentrations or with unexpected structures. nih.gov

Table 3: Summary of Analytical Techniques for N-Desmethyl Tramadol Detection

| Technique | Biological Matrix | Key Features/Findings | Reference(s) |

|---|---|---|---|

| GC-MS | Human Urine, Rat Tissues | Validated for simultaneous determination of tramadol, ODT, and NDT. | oup.comnih.gov |

| Enantioselective HPLC-FLD | Wastewater | Developed for concomitant quantification of enantiomers of tramadol, ODT, and NDT. | mdpi.com |

| LC-MS/MS | Human Urine | Simultaneous determination of tramadol and its phase I (M1, M2, M3, M5) and phase II metabolites. | mdpi.com |

| LC-HRMS/MS | Human Plasma & Urine | Comprehensive metabolite identification using a molecular network-based workflow. | nih.gov |

Exploration of Specific Physiological Roles Beyond Direct Analgesia

The focus on analgesia has left the broader physiological impact of tramadol's metabolites largely unexplored. Tramadol itself is known to exert a range of effects beyond pain relief, including antitussive and anti-shivering actions. drugbank.commdpi.com The parent compound's interaction with the serotonergic and noradrenergic systems is also linked to its potential influence on mood. drugbank.comwikipedia.org A significant future research avenue is to determine what role, if any, this compound plays in these non-analgesic effects.

Key areas for exploration include:

Contribution to Serotonergic Tone: Tramadol use is associated with serotonin syndrome, a condition of excess serotonergic activity. wikipedia.org Investigating whether N-desmethyl tramadol interacts with serotonin receptors or transporters could provide insight into the complete mechanism of this effect.

Immunomodulation: Tramadol has been reported to have immunostimulatory effects. mdpi.com Research using in vitro and in vivo immunology models could clarify whether N-desmethyl tramadol contributes to, modulates, or has no involvement in these immune-related activities.

Anticancer Potential: Recent studies have uncovered potential anti-cancer properties of tramadol and its M1 metabolite in breast cancer cells, mediated through pathways like endoplasmic reticulum (ER) stress, independent of opioid receptors. mdpi.com It is plausible that N-desmethyl tramadol could have similar or unique effects on cancer cell signaling pathways, a hypothesis that warrants investigation through cell-based studies and transcriptomic analyses. mdpi.com

By expanding the scope of research beyond analgesia, the scientific community can build a more holistic and translationally relevant model of how tramadol and its full suite of metabolites, including this compound, function in the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.